molecular formula C9H11ClN4 B13184836 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13184836
M. Wt: 210.66 g/mol
InChI Key: ODFGEXYNGXFXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with propylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position enhances its lipophilicity and potentially its ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-6-methyl-1-propylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H11ClN4/c1-3-4-14-9-7(5-11-14)8(10)12-6(2)13-9/h5H,3-4H2,1-2H3

InChI Key

ODFGEXYNGXFXKC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=NC(=N2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.